Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate is a complex organic compound with the molecular formula C16H13N3O6 and a molecular weight of 343.29 g/mol . This compound is characterized by its unique structure, which includes a nitro group, a carbamoyl group, and a benzoate ester. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-nitrobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction forms the methyl ester of 3-nitrobenzoic acid. Subsequently, the ester undergoes a reaction with 2-aminobenzamide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced carbamoyl derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate: Similar structure but with a methoxy group instead of a carbamoyl group.
Methyl carbamate: A simpler carbamate compound used in various chemical reactions.
Uniqueness
Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c1-25-16(22)10-6-9(7-11(8-10)19(23)24)15(21)18-13-5-3-2-4-12(13)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXMBSAHECDVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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